
Daunorubicin 4'-O-alpha-D-Glucoside Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt is a derivative of daunorubicin, an anthracycline antibiotic commonly used in chemotherapy. This compound is known for its potent antineoplastic properties, making it a valuable agent in the treatment of various cancers, particularly leukemias .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt involves the glycosylation of daunorubicin with alpha-D-glucose. This reaction typically requires the presence of a suitable catalyst and specific reaction conditions to ensure the selective formation of the glucoside bond .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the anthracycline ring structure.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various daunorubicin derivatives, each with unique properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycosylation reactions and anthracycline chemistry.
Biology: Employed in research on cellular uptake and metabolism of glycosylated anthracyclines.
Medicine: Investigated for its potential to enhance the efficacy and reduce the toxicity of daunorubicin in cancer therapy.
Industry: Utilized in the development of new drug formulations and delivery systems
Wirkmechanismus
The mechanism of action of Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt involves intercalation into DNA, thereby inhibiting the function of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, leading to the inhibition of cell division and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Epirubicin: A derivative of doxorubicin with altered side effect profiles.
Idarubicin: Known for its increased lipophilicity and enhanced cellular uptake compared to daunorubicin.
Uniqueness
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt is unique due to its glycosylated structure, which can influence its solubility, stability, and cellular uptake. This modification can potentially enhance its therapeutic index by improving efficacy and reducing toxicity .
Eigenschaften
Molekularformel |
C33H36NNaO16 |
|---|---|
Molekulargewicht |
725.6 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6S)-6-[(2S,3R,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-amino-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H37NO16.Na/c1-10-29(49-32-28(42)26(40)27(41)30(50-32)31(43)44)14(34)7-17(47-10)48-16-9-33(45,11(2)35)8-13-19(16)25(39)21-20(23(13)37)22(36)12-5-4-6-15(46-3)18(12)24(21)38;/h4-6,10,14,16-17,26-30,32,37,39-42,45H,7-9,34H2,1-3H3,(H,43,44);/q;+1/p-1/t10-,14?,16-,17-,26-,27-,28+,29-,30-,32-,33-;/m0./s1 |
InChI-Schlüssel |
FQBAAAVFQVWSFI-PDWDBXBWSA-M |
Isomerische SMILES |
C[C@H]1[C@@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC6C(C(C(C(O6)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
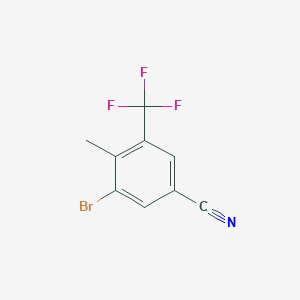

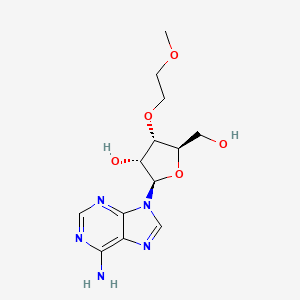
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)


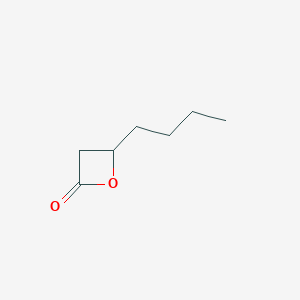
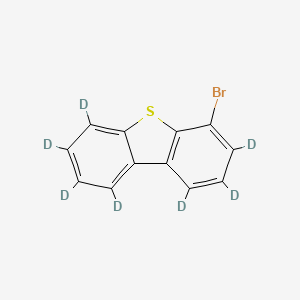
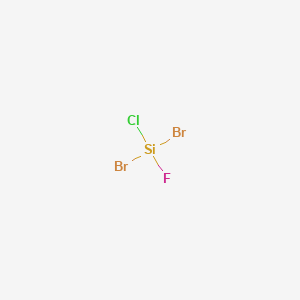

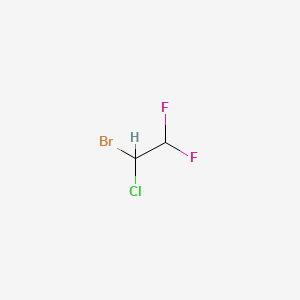
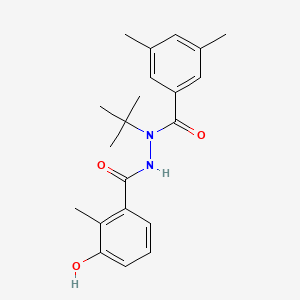
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
